3H-Pyrrolo(3,2,1-ij)quinazolin-3-one, 5,6-dihydro-6-methyl-1-phenyl-
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Overview
Description
AHR-11797 is a novel benzodiazepine antagonist.
Scientific Research Applications
Cytotoxicity and Anti-Cancer Properties
- A series of 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These compounds exhibited significant cytotoxicity, indicating potential anti-cancer properties (Mphahlele, Khoza, & Mabeta, 2016).
Antimicrobial Activity
- Certain derivatives of 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one have shown potent antibacterial activity against gram-positive and gram-negative bacteria, suggesting their potential use in treating systemic infections (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Anti-Inflammatory and Analgesic Effects
- Some quinazoline derivatives, including 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one, have been synthesized and screened for anti-inflammatory and analgesic properties, indicating their potential in developing new therapeutic agents (Dash, Dash, Laloo, & Medhi, 2017).
Platelet Aggregation Inhibition
- Research has shown that certain 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives, related to 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one, inhibited platelet aggregation in vitro, which could be beneficial in preventing thrombosis (Ferlin, Borgo, & Deana, 2012).
Potential Fungicidal Activity
- Derivatives of 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one have been synthesized with potential fungicidal activity, opening avenues for agricultural applications (Kappe & Kappe, 2009).
Structural and Molecular Studies
- Crystal structure analysis of certain 3H-Pyrrolo[3,2,1-ij]quinazolin-3-one derivatives has provided insights into their molecular conformations, which is crucial for understanding their interaction with biological targets (Rambabu, Srinivas, Basavoju, Layek, Rao, & Pal, 2013).
properties
CAS RN |
125992-09-8 |
---|---|
Product Name |
3H-Pyrrolo(3,2,1-ij)quinazolin-3-one, 5,6-dihydro-6-methyl-1-phenyl- |
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-methyl-9-phenyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one |
InChI |
InChI=1S/C17H14N2O/c1-11-10-19-16-13(11)8-5-9-14(16)15(18-17(19)20)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChI Key |
DVLGLHMHWBPJKX-UHFFFAOYSA-N |
SMILES |
CC1CN2C3=C(C=CC=C13)C(=NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CN2C3=C(C=CC=C13)C(=NC2=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5,6-dihydro-6-methyl-1-phenyl-3H-pyrrolo(3,2,1-ij)quinazolin-3-one AHR 11797 AHR-11797 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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